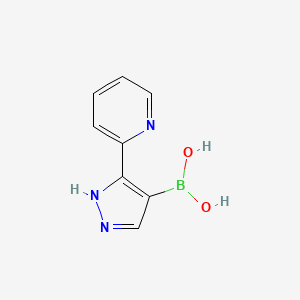
(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a pyridine moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through various methods, including direct coupling reactions or via a halogenated intermediate.
Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron source, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic esters, while reduction can produce boranes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to form stable complexes with various biomolecules makes it useful in the development of enzyme inhibitors and other therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anticancer agents. The boronic acid group can interact with biological targets, leading to the inhibition of key enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition. This interaction can disrupt the normal function of enzymes, leading to therapeutic effects in the case of anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(Trifluoromethyl)pyridin-2-yl)boronic acid
- (5-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid
Uniqueness
Compared to similar compounds, (5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid offers a unique combination of structural features that enhance its reactivity and versatility in various chemical reactions. The presence of both pyridine and pyrazole rings provides additional sites for functionalization, making it a more flexible intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H8BN3O2 |
|---|---|
Poids moléculaire |
188.98 g/mol |
Nom IUPAC |
(5-pyridin-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5,13-14H,(H,11,12) |
Clé InChI |
FRWFGSNOOIYNRS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(NN=C1)C2=CC=CC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


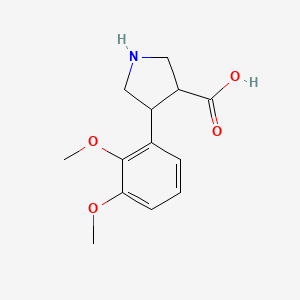
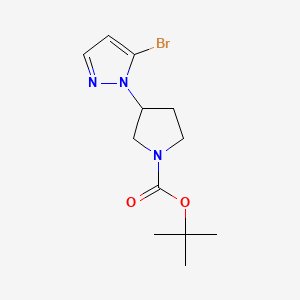
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
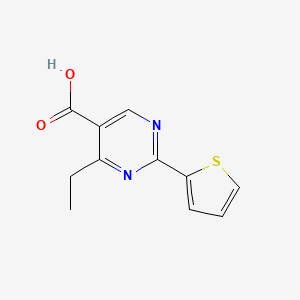
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)
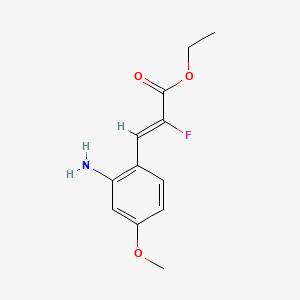


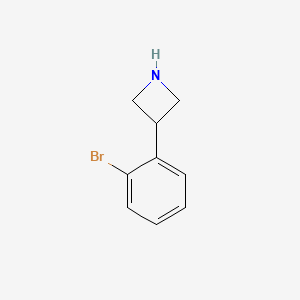
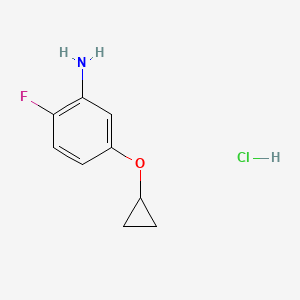
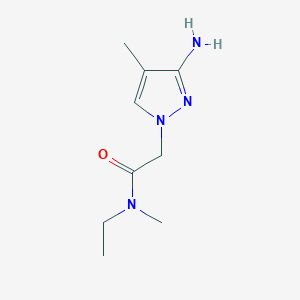
![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
